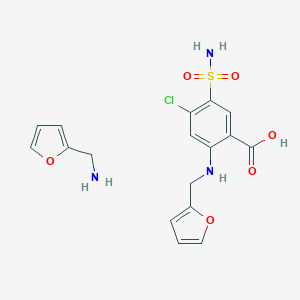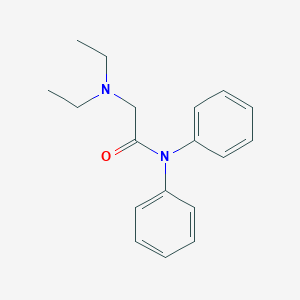
2-(Diethylamino)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N,N-diphenylacetamide, also known as Lidocaine, is a local anesthetic that is widely used in medical procedures. It is a white crystalline powder that is soluble in water and alcohol and has a molecular weight of 234.32 g/mol. Lidocaine is a member of the amide class of local anesthetics and is used to numb the tissues in a specific area of the body during medical procedures.
Mecanismo De Acción
2-(Diethylamino)-N,N-diphenylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. It has a rapid onset of action and a short duration of action, making it ideal for use in local anesthesia.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)-N,N-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and altering the function of ion channels in nerve cells. It has also been shown to have antiarrhythmic effects on the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)-N,N-diphenylacetamide is widely used in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively safe and has a low risk of side effects. However, it can be difficult to control the dose and concentration of 2-(Diethylamino)-N,N-diphenylacetamide, which can lead to inconsistent results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(Diethylamino)-N,N-diphenylacetamide, including exploring its use as an anti-inflammatory agent, investigating its effects on ion channels in other tissues, and developing new formulations and delivery methods for local anesthesia. Additionally, there is ongoing research into the development of new local anesthetics with improved efficacy and safety profiles.
Métodos De Síntesis
2-(Diethylamino)-N,N-diphenylacetamide is synthesized by the reaction of 2,6-dimethylaniline and chloroacetyl chloride in the presence of an aqueous sodium hydroxide solution to form 2-(diethylamino)-N,N-dimethylacetamide. This intermediate is then reacted with benzophenone in the presence of sodium ethoxide to form 2-(Diethylamino)-N,N-diphenylacetamide.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N,N-diphenylacetamide has been extensively studied for its anesthetic properties and has been used in a variety of medical procedures, including dental work, minor surgeries, and obstetrics. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias.
Propiedades
Número CAS |
101784-86-5 |
|---|---|
Nombre del producto |
2-(Diethylamino)-N,N-diphenylacetamide |
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-19(4-2)15-18(21)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
YNIZSAYAIAWYNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
101784-86-5 |
Sinónimos |
2-diethylamino-N,N-diphenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





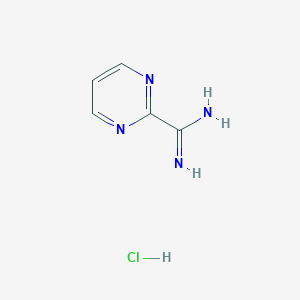

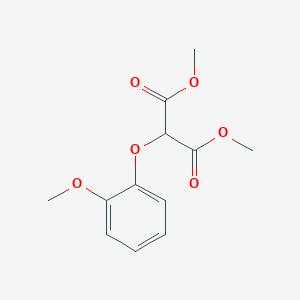


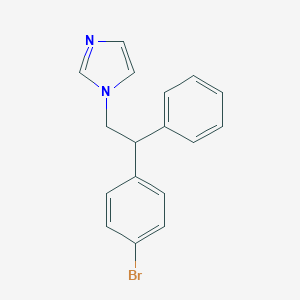
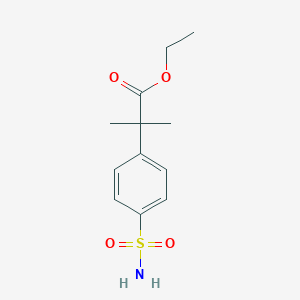
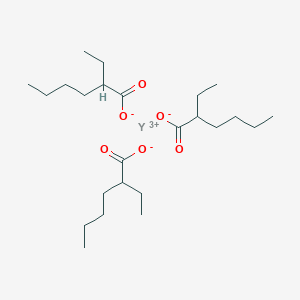
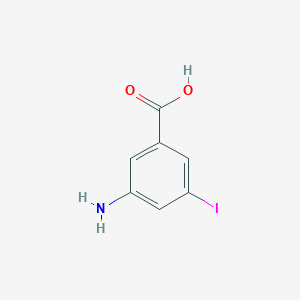
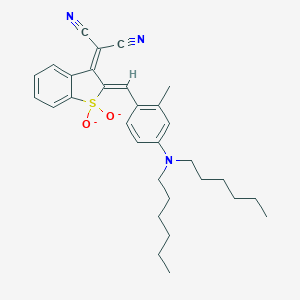
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
